molecular formula C18H20ClN3O2 B2998003 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea CAS No. 1706323-71-8

1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

Cat. No.: B2998003
CAS No.: 1706323-71-8
M. Wt: 345.83
InChI Key: GKEUBMTXTGANOZ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea typically involves the reaction of 2-chloroaniline with isocyanates or carbamates under controlled conditions. The reaction may proceed through the formation of an intermediate, which is then further reacted with 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine to yield the final product. Common solvents used in these reactions include dichloromethane, toluene, or ethanol, and the reactions are often carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Catalysts and automated systems may be employed to enhance reaction efficiency and product isolation.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN3) or thiourea under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea: Similar structure but lacks the indolinyl group.

    1-(2-Chlorophenyl)-3-(2-hydroxy-2-phenylethyl)urea: Similar structure but has a phenyl group instead of the indolinyl group.

Uniqueness

1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is unique due to the presence of the indolinyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-22-9-8-12-10-13(6-7-16(12)22)17(23)11-20-18(24)21-15-5-3-2-4-14(15)19/h2-7,10,17,23H,8-9,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEUBMTXTGANOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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